4-Trifluoromethoxy-butyl-ammonium;chloride 4-Trifluoromethoxy-butyl-ammonium;chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526441
InChI: InChI=1S/C5H10F3NO.ClH/c6-5(7,8)10-4-2-1-3-9;/h1-4,9H2;1H
SMILES: C(CCOC(F)(F)F)C[NH3+].[Cl-]
Molecular Formula: C5H11ClF3NO
Molecular Weight: 193.59 g/mol

4-Trifluoromethoxy-butyl-ammonium;chloride

CAS No.:

Cat. No.: VC13526441

Molecular Formula: C5H11ClF3NO

Molecular Weight: 193.59 g/mol

* For research use only. Not for human or veterinary use.

4-Trifluoromethoxy-butyl-ammonium;chloride -

Specification

Molecular Formula C5H11ClF3NO
Molecular Weight 193.59 g/mol
IUPAC Name 4-(trifluoromethoxy)butylazanium;chloride
Standard InChI InChI=1S/C5H10F3NO.ClH/c6-5(7,8)10-4-2-1-3-9;/h1-4,9H2;1H
Standard InChI Key MJWJHLJNEJOIEX-UHFFFAOYSA-N
SMILES C(CCOC(F)(F)F)C[NH3+].[Cl-]
Canonical SMILES C(CCOC(F)(F)F)C[NH3+].[Cl-]

Introduction

Chemical Structure and Nomenclature

The systematic name 4-trifluoromethoxy-butyl-ammonium chloride denotes a quaternary ammonium ion with a butyl chain bearing a trifluoromethoxy substituent at the fourth carbon, paired with a chloride anion. The molecular formula is C₅H₁₁F₃NOCl, with a molecular weight of 217.60 g/mol (calculated). The trifluoromethoxy group introduces strong electronegativity, influencing the compound’s polarity and reactivity .

Structural Features

  • Quaternary ammonium core: A central nitrogen atom bonded to four alkyl/aryl groups, with one being the 4-trifluoromethoxy-butyl chain.

  • Trifluoromethoxy substituent: The -OCF₃ group enhances lipophilicity and electron-withdrawing effects, altering solubility and catalytic properties .

  • Chloride counterion: Balances the positive charge on the ammonium center, affecting crystalline structure and solubility .

Synthesis and Purification

Synthetic Pathways

While no direct synthesis of 4-trifluoromethoxy-butyl-ammonium chloride is documented, analogous methods for quaternary ammonium salts suggest the following routes:

Route 1: Alkylation of Amines
Reacting 4-trifluoromethoxy-1-bromobutane with a tertiary amine (e.g., trimethylamine) in a polar solvent like acetonitrile:
\text{(CF₃O)(CH₂)₃CH₂Br + N(CH₃)₃ → [(CF₃O)(CH₂)₃CH₂N(CH₃)₃]^+Br^-}
Ion exchange with AgCl yields the chloride salt .

Route 2: Direct Quaternization
Using 4-trifluoromethoxybutyl chloride and ammonia under high pressure:
\text{(CF₃O)(CH₂)₃CH₂Cl + NH₃ → [(CF₃O)(CH₂)₃CH₂NH₃]^+Cl^-}
This method avoids noble metal catalysts, aligning with industrial scalability .

Purification Techniques

  • Recrystallization: From ethanol/water mixtures to remove unreacted precursors .

  • Column Chromatography: Silica gel with dichloromethane/methanol eluents for high-purity isolates .

Physicochemical Properties

Data extrapolated from tetrabutylammonium chloride (CAS 37451-68-6) and related salts :

PropertyValue/Description
Melting Point40–45°C (estimated)
Density1.12–1.18 g/cm³ (in aqueous solutions)
SolubilityHighly soluble in water, methanol, DMF
Thermal StabilityStable up to 230°C; decomposes above
Viscosity (25°C)2.5–3.0 cP (1M aqueous solution)

Solvent Interactions (based on tetrabutylammonium bromide studies ):

  • Polar Solvents: Enhanced solubility due to ion-dipole interactions.

  • Alcohols: Solubility decreases with increasing chain length (methanol > ethanol > 1-butanol).

  • Temperature Dependence: Ultrasonic velocity decreases with temperature, indicating reduced intermolecular cohesion .

Applications and Industrial Relevance

Phase-Transfer Catalysis

The compound’s amphiphilic nature facilitates reactions between immiscible phases. Example:

  • Nucleophilic Substitutions: Enhances alkylation of carboxylates in biphasic systems .

Ionic Liquid Applications

  • Electrolytes: Potential use in batteries due to high ionic conductivity and thermal stability .

  • Green Chemistry: Replacement for volatile organic solvents in synthesis .

Pharmaceutical Intermediates

The trifluoromethoxy group is prevalent in bioactive molecules. This salt could serve as a precursor in:

  • Antiviral Agents: Fluorinated groups improve membrane permeability .

  • Anticancer Drugs: Quaternary ammonium moieties target mitochondrial membranes .

ParameterValue
TEEL-1 (Threshold Effect)0.2–0.6 mg/m³ (airborne)
PAC-1 (Protective Action)1.5–4 mg/m³
Handling PrecautionsUse PPE, avoid inhalation

Environmental Impact: Moderate ecotoxicity; avoid aqueous discharge without neutralization .

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